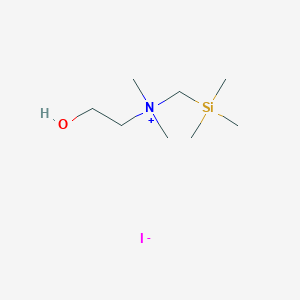
Isopropylbicyclohexyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylbicyclohexyl is an organic compound with the molecular formula C15H28. It is a bicyclic hydrocarbon, meaning it consists of two interconnected cyclohexane rings with an isopropyl group attached. This compound is known for its stability and unique structural properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropylbicyclohexyl typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic structure. The reaction conditions often include the use of photochemistry to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using specialized reactors. The process is optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Isopropylbicyclohexyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds or other functional groups into simpler forms.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
Isopropylbicyclohexyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a model compound for studying the behavior of bicyclic hydrocarbons in biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of isopropylbicyclohexyl involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological processes. For example, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclohexyl: A simpler bicyclic hydrocarbon without the isopropyl group.
Cyclohexane: A monocyclic hydrocarbon with a single cyclohexane ring.
Isopropylcyclohexane: A monocyclic hydrocarbon with an isopropyl group attached to a cyclohexane ring.
Uniqueness
Isopropylbicyclohexyl is unique due to its bicyclic structure combined with the isopropyl group. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .
Propiedades
Número CAS |
31624-59-6 |
|---|---|
Fórmula molecular |
C15H28 |
Peso molecular |
208.38 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-propan-2-ylcyclohexane |
InChI |
InChI=1S/C15H28/c1-12(2)14-9-6-10-15(11-14)13-7-4-3-5-8-13/h12-15H,3-11H2,1-2H3 |
Clave InChI |
NJDSHGUBGBUELF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCCC(C1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)













